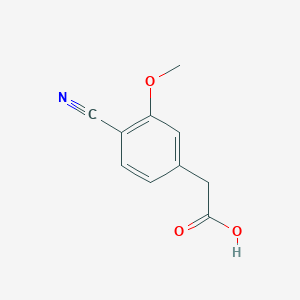

2-(4-cyano-3-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality 2-(4-cyano-3-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyano-3-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(4-cyano-3-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

OHQLEJOBMKQSLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-cyano-3-methoxyphenyl)acetic acid molecular weight and formula

An In-Depth Technical Guide to 2-(4-cyano-3-methoxyphenyl)acetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-cyano-3-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While not extensively documented as a standalone agent, its structural motifs are present in a variety of biologically active molecules. This document outlines its fundamental physicochemical properties, proposes logical and robust synthetic routes based on established chemical principles, details rigorous analytical methods for its characterization and quality control, and discusses its rationale for use in modern research and development programs. The protocols and workflows described herein are designed to be self-validating, providing researchers with the practical insights needed to synthesize, purify, and utilize this compound with confidence.

Physicochemical Properties and Molecular Structure

2-(4-cyano-3-methoxyphenyl)acetic acid belongs to the class of aromatic carboxylic acids. The presence of three distinct functional groups—a carboxylic acid, a nitrile (cyano group), and a methoxy ether—on a central phenyl ring makes it a highly functionalized and synthetically attractive intermediate. Its properties are derived from the electronic and steric interplay of these groups.

| Property | Value | Details |

| IUPAC Name | 2-(4-cyano-3-methoxyphenyl)acetic acid | N/A |

| Molecular Formula | C₁₀H₉NO₃ | Calculated from structure |

| Molecular Weight | 203.19 g/mol | Calculated from formula |

| CAS Number | Not assigned | As of the latest data |

| Appearance | Expected to be an off-white to pale yellow solid | Based on similar phenylacetic acid derivatives[1][2] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, THF, Ethyl Acetate, Methanol) and aqueous base | Based on functional groups |

Chemical Structure:

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of methyl 2-(4-cyano-3-methoxyphenyl)acetate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and water (e.g., 5:1 v/v), add lithium hydroxide monohydrate (LiOH·H₂O, 4.0 eq).

-

Heating: Stir the reaction mixture and heat to 55°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically overnight).

-

Solvent Removal: After cooling the mixture to room temperature, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous residue with water and adjust the pH to 2-3 using a 1N aqueous solution of hydrochloric acid (HCl). A precipitate of the product should form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final compound as a solid.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of the synthesized compound, a panel of analytical techniques must be employed. This multi-faceted approach provides a self-validating system for quality control.

| Technique | Purpose | Expected Outcome |

| HPLC | Purity Assessment & Quantification | A single major peak with >95% purity by area under the curve (AUC). |

| LC-MS | Molecular Weight Confirmation | Mass spectrum showing the [M-H]⁻ ion at m/z 202.2 and/or the [M+H]⁺ ion at m/z 204.2. |

| ¹H NMR | Structural Elucidation | A spectrum consistent with the proposed structure, showing characteristic shifts and splitting patterns for all protons. |

| FTIR | Functional Group Identification | Characteristic absorption bands for O-H (carboxylic acid), C=O, C≡N, and C-O bonds. |

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound verification.

Protocol 1: Purity Determination by HPLC

This method is adapted from standard protocols for analyzing acidic organic compounds. [3][4]

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 254 nm.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Spectroscopy

-

Mass Spectrometry (LC-MS): Utilize the HPLC conditions above, directing the column effluent to a mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Expected Ions:

-

Negative Mode [M-H]⁻: m/z 202.2

-

Positive Mode [M+H]⁺: m/z 204.2

-

Positive Mode [M+Na]⁺: m/z 226.2

-

-

-

NMR Spectroscopy (¹H NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.5-7.8 ppm (3H, complex multiplet): Aromatic protons on the substituted ring.

-

~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).

-

~3.7 ppm (singlet, 2H): Methylene protons (-CH₂-).

-

-

Conclusion

2-(4-cyano-3-methoxyphenyl)acetic acid represents a valuable, highly functionalized building block for chemical synthesis and drug discovery. This guide provides a robust framework for its synthesis and characterization, grounded in established scientific principles. The proposed protocols are designed to be both reliable and explanatory, empowering researchers to produce and validate this compound for use in developing next-generation therapeutics and other advanced chemical applications.

References

-

Molecules. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[5][6]thiazepin-3(2H)-one. Available from: [Link]

- Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.

-

Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8. Available from: [Link]

-

PubChem. 2-(4-Chloro-3-methoxyphenyl)acetic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

-

National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC. Available from: [Link]

-

FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Available from: [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

-

Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Available from: [Link]

-

PubChem. 2-(4-Formyl-3-methoxyphenoxy)acetic acid. Available from: [Link]

-

The Good Scents Company. 2-methoxyphenyl acetic acid, 93-25-4. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-cyano-3-methoxyphenyl)acetic Acid

This guide is intended for researchers, scientists, and drug development professionals who will be handling 2-(4-cyano-3-methoxyphenyl)acetic acid. Given the unique combination of a carboxylic acid, a methoxy group, and a nitrile function on an aromatic ring, a comprehensive understanding of its potential hazards and handling requirements is paramount. This document synthesizes data from structurally related compounds to provide a robust framework for safe laboratory practices.

Introduction: Understanding the Compound's Profile

2-(4-cyano-3-methoxyphenyl)acetic acid is a multifaceted organic molecule. Aromatic nitriles are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of active pharmaceutical ingredients.[1] The nitrile group can act as a bioisostere for other functional groups or as a reactive handle for further chemical transformations. The methoxy and acetic acid moieties further modulate the compound's solubility, reactivity, and biological activity. The inherent reactivity of the cyano group, coupled with the acidic nature of the carboxylic acid, necessitates a cautious and well-informed approach to its handling.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Predicted):

Based on data for similar compounds like (4-Methoxyphenyl)acetic acid and other cyano-substituted aromatics, the following GHS classifications are anticipated:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2][3]

Core Rationale:

-

Cyano Group (-CN): Organic nitriles are known to be toxic.[4] Upon ingestion or absorption, they can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. While the toxicity of aromatic nitriles can be variable, it is prudent to handle all such compounds with a high degree of caution.[4]

-

Carboxylic Acid (-COOH): The acetic acid moiety confers acidic properties, leading to irritation of the skin, eyes, and respiratory tract.[5][6]

-

Solid Form: As a solid, the primary route of exposure is through inhalation of dust particles or direct contact with skin and eyes.[7]

Safe Handling and Engineering Controls

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 2-(4-cyano-3-methoxyphenyl)acetic acid, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[6][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the compound.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques.[8] |

| Eye Protection | Chemical safety goggles | Protects the eyes from splashes or airborne dust particles. A face shield may be necessary for operations with a higher risk of splashing.[5][6][10] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Prevents accidental skin exposure.[6][8] |

| Respiratory Protection | NIOSH/MSHA approved respirator | May be required for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.[9] |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]

-

Contaminated clothing should be removed immediately and laundered before reuse.[6][8]

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3][6] The cyano group can react with strong acids to generate highly toxic hydrogen cyanide gas.[4][12]

-

Store in a locked cabinet or other secure location to prevent unauthorized access.[13]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Waste containing this compound should be treated as hazardous waste.[14]

-

Do not allow the material to enter drains or waterways.[9]

Accidental Release and First Aid Measures

Prompt and appropriate action is crucial in the event of an accidental release or exposure.

Accidental Release

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material, avoiding the generation of dust.

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.[5]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

First Aid

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8][10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][8][10] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[5][6][10] |

Toxicological and Ecological Information

Toxicological Profile (Predicted)

-

Acute Effects: As previously stated, the compound is expected to be harmful if swallowed and to cause irritation to the skin, eyes, and respiratory system.[7][14]

-

Chronic Effects: Long-term exposure data is not available. However, chronic exposure to nitriles can have effects on the central nervous system and thyroid.

-

Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.[2][7][14]

Ecological Information (Predicted)

-

The environmental fate of this compound has not been extensively studied.

-

It is important to prevent its release into the environment as it may be harmful to aquatic organisms.[13]

Experimental Protocols and Workflows

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 2-(4-cyano-3-methoxyphenyl)acetic acid.

Emergency Response Decision Tree

Sources

- 1. arxada.com [arxada.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. iloencyclopaedia.org [iloencyclopaedia.org]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. ICSC 0363 - ACETIC ACID [chemicalsafety.ilo.org]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. ehs.com [ehs.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. novachem.com [novachem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 2-(4-Cyano-3-methoxyphenyl)acetic Acid

This Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It details a robust, scalable protocol for the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid , a high-value scaffold often used in the development of PDE4 inhibitors (e.g., Crisaborole analogs) and other anti-inflammatory agents.

While the prompt references "benzyl cyanide" (phenylacetonitrile) as a generic starting point, the specific substitution pattern (3-methoxy, 4-cyano) necessitates a strategic entry point. This guide presents the most chemically reliable route: starting from 4-bromo-3-methoxybenzyl cyanide , performing a hydrolysis to the acid, followed by a late-stage palladium-catalyzed cyanation. This avoids the chemoselectivity issues inherent in handling a dinitrile intermediate.

Strategic Analysis & Retrosynthesis

The synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid presents a classic chemoselectivity challenge: distinguishing between an aliphatic nitrile (the acetic acid precursor) and an aromatic nitrile (the ring substituent).

The Chemoselectivity Problem

If one synthesizes the dinitrile intermediate (4-cyano-3-methoxybenzyl cyanide ) first, subsequent hydrolysis to the acid requires differentiating between two nitrile groups.

-

Aliphatic Nitriles: Generally hydrolyze under milder conditions (acid or enzymatic).

-

Aromatic Nitriles: More robust but can succumb to over-hydrolysis (to amides/acids) under the strong acidic/basic conditions often required for complete aliphatic conversion.

The Solution: "Hydrolysis First" Strategy

To ensure maximum yield and purity, this protocol adopts a Hydrolysis-First, Cyanation-Last approach.

-

Step 1: Acid-catalyzed hydrolysis of 4-bromo-3-methoxybenzyl cyanide to 2-(4-bromo-3-methoxyphenyl)acetic acid . The bromine atom is stable to these conditions.

-

Step 2: Palladium-catalyzed cyanation (Rosenmund–von Braun or modern Pd-catalyzed variants) to convert the aryl bromide to the aryl nitrile. The carboxylic acid is preserved (or transiently protected if necessary, though direct conversion is possible).

Reaction Pathway Diagram[1]

Figure 1: Strategic route avoiding dinitrile selectivity issues by installing the aryl nitrile in the final step.

Detailed Experimental Protocols

Step 1: Hydrolysis of 4-Bromo-3-methoxybenzyl Cyanide

This step converts the aliphatic nitrile to the carboxylic acid. We utilize a mixture of acetic acid and concentrated hydrochloric acid to ensure solubility and complete conversion.

Reagents & Equipment:

-

4-Bromo-3-methoxybenzyl cyanide (Starting Material)

-

Glacial Acetic Acid (Solvent)

-

Concentrated HCl (37%)

-

Reflux condenser, magnetic stirrer, oil bath.

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methoxybenzyl cyanide (1.0 equiv) in glacial acetic acid (3.0 volumes relative to mass).

-

Acid Addition: Carefully add concentrated HCl (3.0 volumes) to the stirring solution. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (mobile phase: 50% EtOAc/Hexane). The starting nitrile spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (10 volumes).

-

The product, 2-(4-bromo-3-methoxyphenyl)acetic acid , typically precipitates as a solid.

-

Filter the solid and wash copiously with cold water to remove residual acid.

-

-

Purification: Recrystallize from Ethanol/Water (1:1) or Toluene if necessary.

-

Expected Yield: 85–92%

-

Appearance: White to off-white crystalline solid.

-

Step 2: Pd-Catalyzed Cyanation of the Aryl Bromide

This step installs the nitrile group on the aromatic ring. Using Zinc Cyanide (

Reagents & Equipment:

-

2-(4-Bromo-3-methoxyphenyl)acetic acid (Intermediate)

-

Zinc Cyanide (

) (0.6 equiv) -

Tetrakis(triphenylphosphine)palladium(0) (

) (3–5 mol%) -

DMF (Dimethylformamide) (Anhydrous, degassed)

-

Nitrogen or Argon atmosphere.

Protocol:

-

Preparation: Dry the starting material thoroughly. Water can quench the catalyst.

-

Loading: In a glovebox or under a stream of nitrogen, charge a reaction vessel with:

-

2-(4-bromo-3-methoxyphenyl)acetic acid (1.0 equiv)

-

Zinc Cyanide (0.6 equiv - Note: Zn(CN)2 provides 2 CN equivalents)

- (0.05 equiv)

-

-

Solvation: Add anhydrous DMF (10 volumes). Seal the vessel with a septum and purge with nitrogen for 15 minutes.

-

Reaction: Heat the mixture to 85–95 °C for 12–16 hours.

-

Critical Control Point: Do not overheat (>120 °C) to prevent decarboxylation of the acetic acid side chain.

-

-

Quench & Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate and water.

-

Safety Note: The aqueous layer may contain residual cyanide.[2] Treat with bleach (sodium hypochlorite) or FeSO4 solution to quench cyanide before disposal.

-

Acidify the aqueous layer to pH 3–4 with 1M HCl to ensure the product is in the carboxylic acid form (not the carboxylate salt).

-

Extract with Ethyl Acetate (3x).

-

-

Purification:

-

Wash combined organics with brine, dry over

, and concentrate. -

Purify via column chromatography (SiO2, MeOH/DCM gradient 0–5%) or recrystallization from EtOAc/Hexanes.

-

Analytical Data & Specifications

The following parameters confirm the identity and purity of the intermediate and final target.

| Compound | Key 1H NMR Signals (CDCl3, 400 MHz) | MS (ESI) m/z | Melting Point |

| Intermediate (4-Br-3-OMe-PAA) | δ 7.48 (d, 1H, Ar-H), 6.86 (d, 1H, Ar-H), 3.89 (s, 3H, OMe), 3.56 (s, 2H, CH2) | 244/246 [M-H]⁻ | 108–110 °C |

| Target (4-CN-3-OMe-PAA) | δ 7.55 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.95 (s, 3H, OMe), 3.70 (s, 2H, CH2) | 190 [M-H]⁻ | 135–138 °C |

Table 1: Analytical specifications for process validation.

Troubleshooting & Optimization

Issue: Incomplete Cyanation

-

Cause: Catalyst poisoning by trace acid or moisture.

-

Fix: Ensure the starting material is essentially dry. Add a catalytic amount of Zinc Dust (10 mol%) to the reaction mixture to reactivate the Pd(II) species back to Pd(0).

Issue: Decarboxylation

-

Cause: Reaction temperature too high (>100 °C) during cyanation.

-

Fix: Maintain temperature at 85 °C. If conversion is slow, increase reaction time rather than temperature. Alternatively, protect the acid as a Methyl Ester prior to cyanation, then hydrolyze with LiOH (mild conditions) in the final step.

Issue: Safety (Cyanide Handling)

-

Protocol: Always operate in a well-ventilated fume hood. Keep a cyanide antidote kit nearby. Treat all aqueous waste with alkaline bleach (pH > 10) for at least 24 hours before disposal.

References

-

Selective Hydrolysis of Nitriles: Brady, D., et al. "Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds." South African Journal of Science, 2006. Link

-

Palladium-Catalyzed Cyanation: "Ethyl (4-cyano-3-methoxyphenyl) acetate synthesis via Zn(CN)2 and Pd(PPh3)4." Google Patents (WO2010129379A1). Link

-

Bromination of Phenylacetic Acids: "Regioselective bromination of 4-methoxyphenylacetic acid." PMC - NIH, 2011. Link

-

General Hydrolysis Protocol: "Preparation of phenylacetic acid from benzyl cyanide." Organic Syntheses, Coll.[3] Vol. 1, p.436. Link

Sources

Application Note: Chemoselective Esterification of 2-(4-cyano-3-methoxyphenyl)acetic acid

[1][2]

Strategic Analysis & Chemical Context

The esterification of 2-(4-cyano-3-methoxyphenyl)acetic acid presents a classic chemoselectivity challenge in organic synthesis: transforming a carboxylic acid in the presence of a hydrolytically sensitive nitrile (cyano) group.[1]

While the methoxy group (-OMe) at the 3-position is relatively inert, the nitrile (-CN) at the 4-position is susceptible to hydrolysis under the strong acidic or basic conditions typically employed in Fisher esterification or saponification.[1] Uncontrolled reaction conditions can lead to the formation of the primary amide (via partial hydrolysis) or the dicarboxylic acid (via full hydrolysis), drastically reducing yield and complicating purification.

Mechanistic Considerations

-

The Trap (Pinner Reaction/Hydrolysis): In the presence of strong mineral acids (HCl, H₂SO₄) and alcohols, nitriles can undergo the Pinner reaction to form imidate esters, or hydrolyze to amides.[2] This competing pathway is accelerated by heat and the presence of adventitious water.

-

The Solution: To ensure the integrity of the cyano group, the reaction must proceed via a pathway that activates the carboxylate oxygen (nucleophilic attack on alkyl halide) or activates the carbonyl carbon under anhydrous, mild conditions (acyl chloride formation).[2]

This guide presents two validated protocols:

Experimental Protocols

Method A: Base-Promoted Alkylation (Recommended)

Principle: SN2 nucleophilic substitution of the carboxylate anion on an alkyl halide. Advantages: Neutral conditions, zero risk of nitrile hydrolysis, high yield.[1][2] Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), DMF or Acetone.[2]

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-cyano-3-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous DMF (Dimethylformamide) [Concentration: 0.5 M].

-

Note: Acetone can be used as a solvent if easier workup is desired, but the reaction may be slower due to lower boiling point.[2]

-

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv) to the solution. The mixture will become a suspension. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the potassium carboxylate salt.

-

Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (MeI) (1.2 – 1.5 equiv).

-

Safety: MeI is a potent alkylating agent and suspected carcinogen.[2] Use a fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at RT. Monitor by TLC or HPLC.

-

Typical Duration: 2–4 hours.

-

Completion: Disappearance of the acid peak; appearance of the less polar ester spot.[2]

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

-

Wash the organic layer with Water (3x) to remove DMF and inorganic salts.

-

Wash with Brine (1x).

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter and concentrate under reduced pressure. The product typically solidifies upon drying.

Method B: Acyl Chloride Activation (Scalable)

Principle: In situ generation of anhydrous HCl and activation of the acid as an acyl chloride, followed by alcoholysis. Advantages: Scalable, uses cheaper reagents.[2][3] Risks: Requires strict temperature control to prevent nitrile attack.[2]

Step-by-Step Procedure

-

Preparation: Suspend 2-(4-cyano-3-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous Methanol (MeOH) [Concentration: 0.3 M]. Cool the mixture to 0°C in an ice-salt bath.

-

Activation: Dropwise add Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv) over 20–30 minutes.

-

Critical: The addition is exothermic.[4] Maintain internal temperature < 10°C. The SOCl₂ reacts with MeOH to generate anhydrous HCl and activates the carboxylic acid.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature. Stir for 3–6 hours.

-

Warning: Do not reflux. Heat will promote the attack of MeOH on the nitrile group (Pinner reaction).

-

-

Workup:

-

Concentrate the solvent in vacuo to remove MeOH and excess HCl/SO₂.

-

Redissolve the residue in EtOAc.

-

Wash with Saturated NaHCO₃ (Caution: Gas evolution) to neutralize residual acid.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

-

Analytical Data & Quality Control

| Parameter | Expected Value | Notes |

| Appearance | White to Off-white Solid | Yellowing indicates impurities/oxidation.[1] |

| IR Spectrum | ~2220 cm⁻¹ (CN stretch)~1735-1745 cm⁻¹ (Ester C=O) | Absence of broad OH stretch (2500-3300 cm⁻¹) confirms esterification. |

| ¹H NMR (CDCl₃) | ~3.70 ppm (s, 3H, COOCH ₃)~3.90 ppm (s, 3H, Ar-OCH ₃)~3.65 ppm (s, 2H, Ar-CH ₂-CO)~6.9-7.6 ppm (m, 3H, Ar-H) | The methyl ester singlet is distinct from the methoxy ether singlet.[1] |

| HPLC Purity | > 98.0% | Main impurity: Hydrolyzed amide (R-CONH₂). |

Reaction Logic & Pathway Visualization[1]

The following diagram illustrates the competing pathways and the logic behind selecting the alkylation route for maximum chemoselectivity.

Caption: Comparative reaction pathways. Method A (Green) avoids the "Red Zone" of nitrile hydrolysis entirely.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation (Method A) | Ensure K₂CO₃ is finely ground. Increase stirring time before adding MeI. |

| New Polar Spot on TLC | Nitrile hydrolysis (Amide formation) | Method B: Lower reaction temperature. Ensure MeOH is anhydrous. Switch to Method A . |

| Color Change (Dark) | Oxidation or Polymerization | Degas DMF with Nitrogen before use. Protect reaction from light. |

| Residual Solvent | DMF trapping | DMF is hard to remove.[2] Use copious water washes (5x) or switch to Acetone (requires longer reaction time). |

References

-

-

Context: Provides precedent for the stability of the nitrile group in analog structures and hydrolysis conditions.[2]

-

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 25, 2026, from [Link][1][2]

-

Context: Foundational mechanism for Method B and risks associated with acidic hydrolysis.[2]

-

-

Chemistry Steps. (2025). Nitriles to Esters via Carboxylic Acids. Retrieved February 25, 2026, from [Link]

- Context: Detailed mechanism of nitrile hydrolysis (Pinner reaction) which must be avoided.

-

Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved February 25, 2026, from [Link]

- Context: Validates the use of Alkyl Halides (MeI)

Sources

- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 2. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]

- 3. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 4. scienceready.com.au [scienceready.com.au]

Application Note & Protocols: 4-Cyano-3-methoxyphenylacetic Acid as a Versatile Building Block for Heterocycle Synthesis

Abstract

Substituted phenylacetic acids are foundational scaffolds in the synthesis of a diverse array of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. Among these, 4-cyano-3-methoxyphenylacetic acid presents a unique combination of reactive sites—a nitrile, a methoxy group, and an activated methylene group—making it an exceptionally versatile precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this building block and delivers detailed, field-proven protocols for the synthesis of high-value benzofuran and quinolinone derivatives. The methodologies herein are designed to be robust and scalable, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions.

Introduction: The Strategic Value of 4-Cyano-3-methoxyphenylacetic Acid

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals and functional organic materials.[1][2] The strategic selection of starting materials is paramount for the efficient and convergent synthesis of these target molecules. 4-Cyano-3-methoxyphenylacetic acid is a privileged building block due to its trifunctional nature:

-

The Carboxylic Acid/Methylene Group: This moiety is the primary reactive handle for cyclization reactions. It can be readily converted into esters or amides, and the adjacent methylene protons are activated, facilitating enolate formation and subsequent intramolecular reactions.

-

The Cyano (Nitrile) Group: An electron-withdrawing group that influences the regioselectivity of aromatic substitutions. It can also be hydrolyzed, reduced, or participate in cycloaddition reactions to form nitrogen-containing heterocycles.

-

The Methoxy Group: An electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Its presence is crucial for specific cyclization strategies, such as those requiring intramolecular O-arylation.

This unique electronic and functional arrangement allows for the regioselective construction of fused ring systems, making it a valuable tool for drug development professionals.

Physicochemical Properties & Data

A thorough understanding of the starting material's properties is critical for successful reaction setup and scale-up.

| Property | Value | Source |

| IUPAC Name | 2-(4-Cyano-3-methoxyphenyl)acetic acid | --- |

| Molecular Formula | C₁₀H₉NO₃ | --- |

| Molecular Weight | 191.18 g/mol | --- |

| Appearance | Off-white to pale yellow solid | --- |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | --- |

Synthetic Pathways & Protocols

This section details the synthesis of two important classes of heterocycles starting from 4-cyano-3-methoxyphenylacetic acid: Benzofurans and Quinolones.

Pathway I: Synthesis of Substituted Benzofurans

Benzofurans are a common motif in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] The synthesis from phenylacetic acids typically involves the formation of an α-arylketone intermediate, followed by an intramolecular cyclization to form the furan ring.[4][5]

The overall strategy involves a two-step, one-pot process: 1) Acylation of the phenylacetic acid to form a ketone, and 2) Metal-catalyzed intramolecular O-arylation to forge the C-O bond of the furan ring.

Caption: Workflow for Benzofuran Synthesis.

-

Weinreb Amide Formation: The conversion of the carboxylic acid to a Weinreb amide is a strategic choice. Unlike more reactive species like acid chlorides, the Weinreb amide is stable enough for isolation but reacts cleanly with organometallic reagents (like Grignards) to form ketones without over-addition to form tertiary alcohols.

-

Metal-Catalyzed Cyclization: The key C-O bond formation is an intramolecular O-arylation. This reaction is often challenging but can be efficiently catalyzed by earth-abundant metals like copper or iron.[4] The methoxy group is critical here, as it activates the ortho position for halogenation, setting up the necessary precursor for the cyclization. Using a copper or iron catalyst is a cost-effective and less toxic alternative to palladium-based systems.[4][5]

This protocol is adapted from methodologies developed for the synthesis of substituted benzofurans from phenylacetic acids.[4]

Materials:

-

4-Cyano-3-methoxyphenylacetic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous Tetrahydrofuran (THF)

-

Arylmagnesium bromide (e.g., 4-chlorophenylmagnesium bromide), 1.0 M in THF

-

Copper(I) iodide (CuI)

-

N-Bromosuccinimide (NBS)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether, Saturated NH₄Cl(aq), Brine, Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

Part A: Ketone Synthesis via Weinreb Amide

-

Amide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-cyano-3-methoxyphenylacetic acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Stir for 1 hour until CO₂ evolution ceases.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and stir the mixture at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude Weinreb amide. This is often used in the next step without further purification.

-

Grignard Addition: Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add the arylmagnesium bromide solution (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude ketone by flash column chromatography (Hexanes:Ethyl Acetate gradient).

Part B: One-Pot Halogenation and Cyclization

-

Reaction Setup: In a dry Schlenk tube, combine the α-aryl ketone from Part A (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous DMF as the solvent, followed by N-Bromosuccinimide (NBS) (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. The reaction first undergoes an ortho-bromination directed by the methoxy group, followed by a copper-catalyzed intramolecular C-O bond formation.

-

Work-up and Purification: Cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final benzofuran product by flash column chromatography.

Pathway II: Synthesis of Substituted 4-Quinolones

4-Quinolones are a class of privileged pharmacophores found in numerous antibacterial and anticancer agents.[6][7] The synthesis often involves the cyclization of an N-acylaniline derivative, a reaction known as the Camps cyclization.[6]

This pathway first involves converting the phenylacetic acid into an anilide, followed by an intramolecular Friedel-Crafts-type acylation to construct the quinolone core.

Caption: Workflow for 4-Quinolone Synthesis.

-

Anilide Formation: The phenylacetic acid is first activated, typically by conversion to an acid chloride with thionyl chloride or oxalyl chloride, to facilitate acylation of a substituted aniline. This creates the necessary N-C bond for the subsequent cyclization.

-

Strong Acid-Mediated Cyclization: The key ring-closing step is an intramolecular acylation of the aniline's aromatic ring by the acetamide carbonyl group. This reaction requires a strong acid and dehydrating agent to promote the formation of the acylium ion intermediate and drive the reaction to completion. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) are highly effective for this transformation, providing a powerful combination of Brønsted acidity and dehydrating action under anhydrous conditions.[6]

This protocol is based on well-established methods for quinolone synthesis, such as the Camps cyclization.[6][8]

Materials:

-

4-Cyano-3-methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

2-Aminopropene (or its precursor for in situ formation, if synthesizing a 2-methyl quinolone via an enamine intermediate) or an appropriate N-acyl aniline precursor. For this specific protocol, we will illustrate the cyclization of a pre-formed anilide. Let's assume the required precursor, N-(prop-1-en-2-yl)-2-(4-cyano-3-methoxyphenyl)acetamide, has been synthesized.

-

Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H) or Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO₃(aq), Ice-water

-

Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

Part A: Synthesis of the Anilide Precursor (Illustrative)

-

Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 eq) to 4-cyano-3-methoxyphenylacetic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Heat the mixture gently to 50-60 °C for 2 hours. The excess thionyl chloride can be removed by distillation or rotary evaporation (with appropriate trapping).

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of the desired aniline (e.g., 2-aminoaniline, 1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in DCM.

-

Stir at room temperature for 4-6 hours. Wash the reaction mixture with 1M HCl(aq), water, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the anilide precursor, which can be purified by recrystallization or chromatography.

Part B: Cyclization to the 4-Quinolone

-

Reaction Setup: In a clean, dry flask, add the N-aryl acetamide precursor (1.0 eq) to Eaton's Reagent (10-20 eq by weight) at room temperature. Caution: Eaton's reagent is highly corrosive.

-

Reaction Execution: Heat the stirred mixture to 60-80 °C. The solution will become viscous. Monitor the reaction progress by TLC (quenching a small aliquot in ice-water and extracting with ethyl acetate). The reaction is typically complete within 1-4 hours.

-

Work-up and Purification: Carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the reagent and precipitate the product.

-

Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-quinolone.

Safety & Troubleshooting

-

Safety: Always work in a well-ventilated fume hood. Thionyl chloride, Eaton's reagent, and PPA are highly corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Troubleshooting (Benzofuran Synthesis):

-

Low Yield in Cyclization: Ensure all reagents and solvents are anhydrous. The copper catalyst can be sensitive to air and moisture. Activating the copper or using fresh CuI is recommended. Incomplete halogenation can also be a cause; reaction time or temperature may need to be optimized.

-

-

Troubleshooting (Quinolone Synthesis):

-

Incomplete Cyclization: The dehydrating acid (Eaton's/PPA) must be potent. If it has absorbed atmospheric moisture, its effectiveness will be reduced. Use freshly opened or properly stored reagents. Ensure the reaction temperature is sufficient to promote cyclization without causing decomposition.

-

Difficult Work-up: The quenching of Eaton's reagent is highly exothermic. Pouring the reaction mixture onto a very large excess of ice is crucial to manage the heat generated.

-

Conclusion

4-Cyano-3-methoxyphenylacetic acid is a powerful and versatile building block for constructing medicinally relevant heterocyclic cores. The strategic placement of its functional groups allows for the regioselective and efficient synthesis of complex molecules like benzofurans and quinolones. The protocols detailed in this guide provide robust and reproducible methods for researchers, scientists, and drug development professionals, enabling the exploration of novel chemical space and the acceleration of discovery programs.

References

-

Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters - ACS Publications. [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London B.P. Publication. [Link]

-

Synthetic applications of 3‐cyano‐4‐quinolone. ResearchGate. [Link]

-

Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. ResearchGate. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Scilit. [Link]

-

4-methoxyphenylacetic acid. Organic Syntheses. [Link]

-

Strategies to Prepare Quinol-4-Ones. Remedy Publications LLC. [Link]

-

Large Scale Oxidative Cyclization of (E)-Hex-3-en-1-yl (4- Methoxyphenyl)sulfamate. Organic Syntheses. [Link]

-

Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. De Gruyter. [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]

-

Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. PubMed. [Link]

-

4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Publishing. [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]

-

Cascade Cyclizations of Acyclic and Macrocyclic Alkynones: Studies toward the Synthesis of Phomactin A. PMC. [Link]

-

Recent Applications of Heteropolyacids and Related Compounds in Heterocycles Synthesis. CONICET. [Link]

-

Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkat USA. [Link]

-

Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Heteroletters. [Link]

-

Editorial: Emerging heterocycles as bioactive compounds. IRIS - Unipa. [Link]

-

Tetrakis-Cyanoacetylides as Building Blocks for a Second Generation of Spin-Switchable Hofmann-type Networks with Enhanced Porosity. PMC. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. remedypublications.com [remedypublications.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you might encounter during the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid. We delve into the root causes of common issues and provide actionable solutions.

Question 1: Why is my yield of 2-(4-cyano-3-methoxyphenyl)acetic acid consistently low?

Low yields can be attributed to several factors, from incomplete reactions to product loss during workup and purification. Let's break down the potential culprits and how to address them.

Potential Cause 1: Incomplete Hydrolysis of the Nitrile or Ester Precursor

The final step in many synthetic routes to 2-(4-cyano-3-methoxyphenyl)acetic acid is the hydrolysis of a nitrile or an ester. Incomplete conversion is a frequent source of low yields.

-

For Nitrile Hydrolysis: The conversion of the cyano group to a carboxylic acid often requires harsh conditions, such as strong acid or base and elevated temperatures. Insufficient reaction time or temperature can lead to incomplete hydrolysis.

-

Troubleshooting:

-

Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should not be stopped until the starting material is fully consumed.

-

Optimizing Conditions: If the reaction stalls, consider incrementally increasing the temperature or reaction time. A stronger acid or base might also be necessary, but be mindful of potential side reactions. A common method involves refluxing with a concentrated acid like sulfuric acid.[1]

-

Phase Transfer Catalysis: For heterogeneous reactions, a phase transfer catalyst can sometimes facilitate the reaction between the aqueous and organic phases, improving the reaction rate.

-

-

-

For Ester Hydrolysis: Saponification of a methyl or ethyl ester to the corresponding carboxylic acid is a common final step.

-

Troubleshooting:

-

Base Selection: Lithium hydroxide (LiOH) in a mixture of THF and water is a frequently used and effective reagent for this hydrolysis.[2][3] Sodium hydroxide can also be employed.[2]

-

Stoichiometry: Ensure a sufficient excess of the base is used to drive the reaction to completion. Typically, 2 to 4 equivalents of base are recommended.[2]

-

Temperature and Time: While some ester hydrolyses proceed at room temperature, heating can significantly accelerate the reaction. Heating at around 55°C overnight is a common practice.[2]

-

-

Potential Cause 2: Product Loss During Aqueous Workup

The workup procedure is a critical step where significant product loss can occur if not performed carefully.

-

Troubleshooting:

-

pH Adjustment: After hydrolysis, the reaction mixture is typically acidified to protonate the carboxylate and precipitate the desired carboxylic acid. It is crucial to adjust the pH to be sufficiently acidic (typically pH 1-3) to ensure complete precipitation.[1][2][4]

-

Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate.[2] Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous layer.

-

Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.

-

Potential Cause 3: Inefficient Purification

The choice of purification method can significantly impact the final yield.

-

Troubleshooting:

-

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. However, choosing the right solvent system is key to minimizing product loss in the mother liquor. Experiment with different solvents and solvent mixtures to find a system where the product is sparingly soluble at low temperatures and highly soluble at high temperatures.

-

Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A careful selection of the eluent system is necessary to achieve good separation from impurities.

-

Question 2: What are the common impurities I should look out for, and how can I minimize them?

Impurity profiling is essential for any synthetic procedure. Here are some common impurities and strategies to mitigate their formation.

Common Impurities and Their Origins:

| Impurity | Potential Origin | Mitigation Strategy |

| Unreacted Starting Material | Incomplete reaction. | Monitor reaction completion by TLC/HPLC. Increase reaction time, temperature, or reagent stoichiometry as needed. |

| Amide Intermediate | Incomplete hydrolysis of the nitrile group. | Use more forcing reaction conditions for nitrile hydrolysis (stronger acid/base, higher temperature). |

| Decarboxylation Byproduct | Can occur at very high temperatures, though less common for this specific compound. | Avoid excessive heating during reaction and workup. |

| Side-products from the Preceding Synthetic Steps | Impurities carried over from previous reactions. | Purify all intermediates thoroughly before proceeding to the next step. |

Workflow for Minimizing Impurities:

Caption: A logical workflow for impurity minimization.

Question 3: How can I confirm the identity and purity of my final product?

Proper characterization is a cornerstone of chemical synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group, and the methylene protons of the acetic acid moiety.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitrile (C≡N) and carboxylic acid (C=O and O-H) functional groups.

-

Melting Point: A sharp melting point range is a good indicator of purity.

-

Chromatographic Methods (TLC, HPLC): These techniques are excellent for assessing purity by detecting the presence of any minor impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid.

What are the recommended starting materials and reagents for this synthesis?

A common and effective route starts from 4-methoxyphenylacetic acid. The synthesis can proceed through bromination followed by cyanation and subsequent hydrolysis. Key reagents for this pathway include:

-

Brominating agent: Bromine in acetic acid.[5]

-

Cyanating agent: Copper(I) cyanide or zinc cyanide with a palladium catalyst.

-

Hydrolyzing agent: A strong acid (e.g., H₂SO₄) or a strong base (e.g., LiOH, NaOH).[1][2][3]

What are the critical safety precautions to consider?

-

Cyanide Compounds: Many of the reagents used in the cyanation step are highly toxic. Always handle cyanides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.

-

Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and wear appropriate PPE.

-

Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.

Can you provide a general experimental protocol for the hydrolysis of the ester precursor?

The following is a general procedure for the hydrolysis of a methyl or ethyl ester of 2-(4-cyano-3-methoxyphenyl)acetic acid.

Step-by-Step Protocol for Ester Hydrolysis:

Caption: Experimental workflow for ester hydrolysis.

Disclaimer: This guide is for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

-

Different Influence of Structure Elements of Ionic Liquids on the Knoevenagel Condensation Reactions. (n.d.). ResearchGate. Retrieved from [Link]

- CN102643192A - Preparation method of methoxyphenylacetic acid. (n.d.). Google Patents.

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][6]-thiazepin-3(2H)-one. (2003). Molecules, 8(8), 649-657. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- WO2023205164A1 - Process for the preparation of finerenone. (n.d.). Google Patents.

- CN109824807A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. (n.d.). Google Patents.

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3194. Retrieved from [Link]

-

Homoveratric acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Cyano Acetic Acid Intermediates. (2017, November 25). Medium. Retrieved from [Link]

- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (n.d.). Google Patents.

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Molbank, 2022(2), M1398. Retrieved from [Link]

Sources

- 1. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 2. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 4. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Technical Support Center: Troubleshooting Solubility Issues with 2-(4-cyano-3-methoxyphenyl)acetic acid

Welcome to the technical support center for 2-(4-cyano-3-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. The following question-and-answer format provides practical solutions and in-depth explanations to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(4-cyano-3-methoxyphenyl)acetic acid in my chosen organic solvent. What are the first steps I should take?

A1: When encountering solubility issues, a systematic approach is recommended. Start with the simplest techniques before moving to more complex methods.

-

Confirm Solvent Choice with "Like Dissolves Like": The principle of "like dissolves like" is a fundamental starting point.[1] 2-(4-cyano-3-methoxyphenyl)acetic acid has both polar (carboxylic acid, nitrile, methoxy) and non-polar (phenyl ring) functionalities. Therefore, its solubility will be highest in polar organic solvents. Solvents with similar polarity are more likely to dissolve your compound.

-

Increase Temperature: For many solid compounds, solubility increases with temperature.[2] Try gently heating the solvent while stirring. Be cautious and ensure the compound is thermally stable at the temperature you are using.

-

Reduce Particle Size: Decreasing the particle size of a solid increases its surface area, which can improve the rate of dissolution.[1][3][4] This can be achieved through grinding the solid material with a mortar and pestle (micronization) or by using sonication.[1]

-

Sonication: Use an ultrasonic bath or probe to apply ultrasonic energy to the mixture. This can help to break down solid agglomerates and enhance dissolution.[1]

Q2: Which organic solvents are most likely to be effective for dissolving 2-(4-cyano-3-methoxyphenyl)acetic acid?

A2: Based on the structure of 2-(4-cyano-3-methoxyphenyl)acetic acid, polar aprotic and polar protic solvents are the most promising candidates.

-

Highly Recommended:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Acetone

-

Acetonitrile

-

Methanol

-

Ethanol

-

-

Moderately Effective:

-

Ethyl Acetate

-

Isopropanol

-

-

Likely Ineffective (Non-polar solvents):

-

Toluene

-

Hexane

-

Cyclohexane

-

The following table provides a general guide to the properties of common organic solvents.

| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) |

| Polar Protic | |||

| Methanol | 5.1 | 32.7 | 65 |

| Ethanol | 5.2 | 24.5 | 78 |

| Acetic Acid | 6.2 | 6.2 | 118 |

| Polar Aprotic | |||

| DMSO | 7.2 | 47 | 189 |

| Acetonitrile | 5.8 | 37.5 | 82 |

| DMF | 6.4 | 38.3 | 153 |

| Acetone | 5.1 | 20.7 | 56 |

| Non-Polar | |||

| Toluene | 2.4 | 2.38 | 111 |

| Hexane | 0.1 | 1.89 | 69 |

Data compiled from various sources.[5][6]

Q3: I've tried heating and sonication, but the compound still won't dissolve. What's my next step?

A3: If basic techniques fail, it's time to consider using a co-solvent system or modifying the chemical properties of the solution.

Using a Co-solvent: A co-solvent is a mixture of two or more miscible solvents. This approach can be highly effective when a single solvent is not sufficient.[7]

-

Strategy: Start by dissolving the compound in a small amount of a strong, polar aprotic solvent like DMSO or DMF, in which it is highly soluble. Then, gradually add your desired, less-polar solvent to the solution while stirring vigorously.[1] This method can help to keep the compound in solution.

Q4: Can I use pH modification to improve the solubility of 2-(4-cyano-3-methoxyphenyl)acetic acid in organic solvents?

A4: While pH adjustment is a powerful technique for aqueous solutions, its application in purely organic solvents is more nuanced. However, for certain solvent systems, particularly those containing some water, modifying the ionization state of your compound can be beneficial.

2-(4-cyano-3-methoxyphenyl)acetic acid is a carboxylic acid and is therefore acidic. Converting it to its conjugate base (a carboxylate salt) will dramatically increase its polarity and, consequently, its solubility in polar solvents.

-

Salt Formation: You can form a salt by adding a suitable base. This is a common and effective method for increasing the solubility of acidic and basic drugs.[2][8] For an acidic compound like this one, adding a base will deprotonate the carboxylic acid, forming a salt that is often more soluble. The choice of base will depend on your downstream application.

Q5: My compound dissolves initially but then precipitates out of solution. What is happening and how can I prevent it?

A5: This phenomenon, known as "crashing out," typically occurs when the solution becomes supersaturated. This can be triggered by a change in temperature, such as cooling after heating to dissolve the compound, or by the addition of an anti-solvent (a solvent in which the compound is insoluble).

Solutions:

-

Maintain Temperature: If the compound is soluble at a higher temperature, try to maintain that temperature throughout your experiment.[1]

-

Use a Co-solvent System: A well-chosen co-solvent system can provide better solubility over a wider range of temperatures.[1]

-

Increase Solvent Volume: If practical for your experiment, increasing the amount of solvent can prevent supersaturation.[1]

Troubleshooting Workflows

Workflow 1: Systematic Solvent Screening

This workflow helps you to systematically identify a suitable solvent or co-solvent system.

Caption: Systematic approach to solvent selection.

Workflow 2: Enhancing Solubility of a "Difficult" Compound

This workflow outlines steps to take when initial solvent screening is unsuccessful.

Caption: Advanced troubleshooting for solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-Solvent

This protocol describes how to prepare a stock solution of 2-(4-cyano-3-methoxyphenyl)acetic acid using a co-solvent system.

-

Preparation: Weigh the desired amount of 2-(4-cyano-3-methoxyphenyl)acetic acid and place it in a suitable sterile container.

-

Initial Dissolution: Add a minimal volume of a strong solvent (e.g., DMSO) to fully dissolve the compound.

-

Co-solvent Addition: Gradually add the desired secondary solvent (e.g., ethanol or a buffer) to the solution while vortexing or stirring continuously.[1]

-

Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

-

Storage: Store the stock solution appropriately, typically at -20°C or -80°C, to prevent degradation and repeated freeze-thaw cycles.[9]

Protocol 2: Sonication to Enhance Dissolution

This protocol details the use of sonication to aid in dissolving the compound.

-

Preparation: Weigh the desired amount of 2-(4-cyano-3-methoxyphenyl)acetic acid and place it in a suitable vessel.

-

Solvent Addition: Add the chosen solvent to the vessel.

-

Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]

-

Operation: Turn on the sonicator. The duration and power will depend on the specific material and solvent.

-

Monitoring: Continue sonication until the solid is fully dissolved or no further dissolution is observed.[1]

References

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library.

- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl

- Technical Support Center: Overcoming Poor Solubility of Starting M

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.

- Overcoming the Challenge of Poor Drug Solubility. (2025, March 12).

- Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship.

- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.

- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.

- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

- 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid). MedChemExpress.

- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.

- 2-(4-Formyl-3-methoxyphenoxy)acetic acid. PubChem.

- 2-(4-Chloro-3-methoxyphenyl)acetic acid. PubChem.

- Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH&Co.KG.

- (3-Methoxyphenyl)acetic acid CAS# 1798-09-0. Scent.vn.

- Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB.

- Solvent Miscibility Table. MilliporeSigma.

- 2-Methoxyphenylacetic acid. PubChem.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

- Vapourtec-Solvent-Miscibility-Table.pdf.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 3. ispe.gr.jp [ispe.gr.jp]

- 4. ijmsdr.org [ijmsdr.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. vapourtec.com [vapourtec.com]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. medchemexpress.com [medchemexpress.com]

Preventing hydrolysis of the nitrile group in phenylacetic acid derivatives

Topic: Preventing Hydrolysis of the Nitrile Group in Phenylacetic Acid Derivatives Role: Senior Application Scientist Status: Active Support Ticket

The Chemoselectivity Challenge: Mechanism & Causality

Why is this happening?

The hydrolysis of a nitrile (

In phenylacetic acid derivatives, this is complicated by the benzylic position . The methylene protons (

Mechanistic Competition Pathway

The diagram below illustrates the "Danger Zone" where standard conditions fail.

Figure 1: The chemoselectivity fork. Path A requires reagents that differentiate the ester carbonyl (more electrophilic) from the nitrile carbon (less electrophilic but susceptible).

Troubleshooting Common Scenarios (FAQ)

Scenario A: "I used NaOH in Methanol/Water and lost my nitrile."

Diagnosis: Sodium Hydroxide is too aggressive, especially with heat. The hydroxide ion (

-

The Science: The Lithium cation (

) acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This "Lithium Effect" activates the ester towards hydrolysis specifically, allowing the reaction to proceed at lower temperatures where the nitrile remains inert [1].

Scenario B: "I tried an acidic workup and got a methyl ester/imidate."

Diagnosis: You triggered the Pinner Reaction .[1] The Issue: Treating a nitrile with dry HCl in methanol converts the nitrile into an imidate ester. Upon adding water, this hydrolyzes to an ester, effectively scrambling your molecule. Solution:

-

Avoid anhydrous acid/alcohol mixtures if the nitrile is present.

-

If acid is required for deprotection (e.g., Boc removal), use Trifluoroacetic acid (TFA) in Dichloromethane (DCM), which is generally non-nucleophilic enough to spare the nitrile.

Scenario C: "My Grignard reagent attacked the nitrile instead of the ester."

Diagnosis: Nitriles are excellent electrophiles for Grignard reagents, forming imines (which hydrolyze to ketones). Solution:

-

Temperature Control: Run the reaction at -78°C.

-

Turbo-Grignards: Use

. The complexation often alters reactivity. -

Inverse Addition: Add the Grignard to the substrate to keep the nucleophile concentration low.

Validated Experimental Protocols

Protocol 1: The "Gold Standard" Chemical Method

Reagent: Trimethyltin Hydroxide (

Step-by-Step:

-

Dissolve: Dissolve the phenylacetic ester derivative (1.0 equiv) in 1,2-dichloroethane (DCE).

-

Add Reagent: Add

(2.0 - 5.0 equiv). -

Heat: Heat to 80°C (reflux) in a sealed tube or under reflux condenser.

-

Monitor: Check TLC/LCMS. Reaction typically completes in 2–12 hours.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with 5% HCl (to remove tin residues).

-

Note: Tin is toxic; ensure proper waste disposal.

-

Protocol 2: The "Green" Biocatalytic Method

Reagent: Pig Liver Esterase (PLE) Best For: Enantioselective hydrolysis or extremely acid/base sensitive substrates. Mechanism: PLE (EC 3.1.1.[2]1) is a serine hydrolase that selectively cleaves esters under mild aqueous conditions (pH 7-8) [2].

Step-by-Step:

-

Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.5).

-

Solvent System: Dissolve substrate in a minimal amount of acetone or DMSO (co-solvent, <10% v/v).

-

Incubate: Add the substrate solution to the buffer. Add PLE (approx. 100 units/mmol ester).

-

Stir: Stir vigorously at Room Temperature (25°C).

-

pH Stat: As the ester hydrolyzes, acid is released.[3] Maintain pH 7.5 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition (phenol red indicator).

-

Termination: Extract with organic solvent (EtOAc) once starting material is consumed.

Protocol 3: The Standard Optimization (LiOH)

Reagent: Lithium Hydroxide (

Step-by-Step:

-

Solvent: Use THF:Water (3:1). The THF solubilizes the organic substrate; water is the reactant.

-

Cool: Cool to 0°C (ice bath).

-

Add Base: Add LiOH (1.2 - 1.5 equiv).

-

Monitor: Stir at 0°C for 1 hour. If no reaction, warm strictly to Room Temperature . Do not heat.

-

Quench: Acidify carefully with 1M HCl to pH 3-4.

Data & Reagent Comparison

| Feature | LiOH / THF / H2O | Trimethyltin Hydroxide | Pig Liver Esterase (PLE) | NaOH / MeOH |

| Selectivity | Moderate to High | Excellent | Excellent | Low |

| Nitrile Stability | Good (at RT) | High | High | Poor (Risk of Amide) |

| Reaction pH | Basic (pH 12-13) | Neutral | Neutral (pH 7-8) | Basic (pH >13) |

| Cost | Low | High | Moderate | Very Low |

| Toxicity | Low | High (Tin) | None | Corrosive |

| Scalability | High | Low (Waste disposal) | Moderate | High |

Decision Matrix (Workflow)

Figure 2: Reagent selection guide based on substrate complexity and sensitivity.

References

-

Nicolaou, K. C., et al. (2005).[4][5] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[5] Angewandte Chemie International Edition, 44(9), 1378–1382.[4] [Link]

-

Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase.[6] Organic Reactions, 37, 1–55. [Link]

-

Hayashi, K., et al. (2021).[7] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581–584. [Link]

Sources

- 1. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 2. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 4. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. aquila.usm.edu [aquila.usm.edu]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting the Decarboxylation of Substituted Phenylacetic Acids

Welcome to the technical support center for the decarboxylation of substituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the decarboxylation of substituted phenylacetic acids. Each question is followed by a detailed explanation of potential causes and actionable solutions, supported by scientific literature.

Q1: My decarboxylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion rate?

Several factors can contribute to an incomplete reaction. Let's break down the most common culprits:

-